HIF-2alpha-IN-1

Descripción

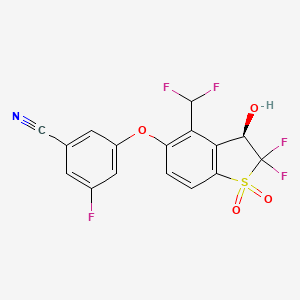

Structure

3D Structure

Propiedades

IUPAC Name |

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDKYXAZAPXCKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Core Mechanism: A Technical Guide to HIF-2α-IN-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hypoxia-inducible factor 2α (HIF-2α) is a master transcriptional regulator that plays a pivotal role in tumor progression, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated. The discovery of a unique internal pocket within the HIF-2α PAS-B domain has enabled the development of a new class of targeted therapies. This guide provides an in-depth technical exploration of the core mechanism of action of HIF-2α inhibitors, exemplified by the conceptual molecule HIF-2alpha-IN-1. We will dissect the allosteric inhibition of the HIF-2α:ARNT protein-protein interaction, detail the essential biophysical and cellular assays that form the foundation of inhibitor characterization, and provide field-proven protocols for their execution.

The HIF Pathway: A Primer on a Master Regulator of Oxygen Homeostasis

Cells respond to low oxygen (hypoxia) primarily through the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] The functional HIF complex is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3]

Under normal oxygen conditions (normoxia), specific proline residues on the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for rapid proteasomal degradation.[4] In hypoxic conditions, such as those found in a solid tumor microenvironment, the lack of oxygen inhibits PHD activity.[5] Consequently, HIF-α is stabilized, translocates to the nucleus, and dimerizes with ARNT.[2][6] This active HIF:ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving transcription of hundreds of genes involved in angiogenesis, metabolic adaptation, cell proliferation, and metastasis.[1][6]

While structurally similar, HIF-1α and HIF-2α often regulate distinct, though overlapping, sets of genes and can have opposing roles in cancer.[3][7] In ccRCC, loss of VHL function leads to constitutive stabilization of HIF-α subunits. In this context, HIF-2α is established as the primary oncogenic driver, making it a compelling therapeutic target.[8][9]

The Heart of Selectivity: A Druggable Pocket in HIF-2α

A breakthrough in targeting the HIF pathway was the discovery of a large, hydrophobic internal cavity within the Per-ARNT-Sim (PAS) B domain of HIF-2α.[10][11] This pocket, which is not present in the highly homologous HIF-1α, provides the structural basis for developing potent and highly selective small-molecule inhibitors.[4][9] This pocket is sequestered from the solvent and lined with a mixture of hydrophobic and polar residues, creating an ideal binding site for a synthetic ligand.[10][12] The ability to selectively inhibit HIF-2α while sparing HIF-1α is crucial, as HIF-1α can have tumor-suppressive roles in certain contexts.[9]

The Core Mechanism: Allosteric Inhibition of Dimerization

This compound and its analogues, such as the FDA-approved drug belzutifan (MK-6482/PT2977), function through a sophisticated allosteric mechanism.[4][13][14] Rather than competing for binding at the protein-protein interface, the inhibitor binds deep within the internal PAS-B pocket.

This binding event induces a conformational change in the HIF-2α protein.[9] Crystal structure analysis reveals that ligand binding displaces key residues, such as Met252, near the dimerization interface.[15][16] This subtle, ligand-induced structural rearrangement alters the surface of HIF-2α that is critical for binding to its obligate partner, ARNT. The result is the disruption and prevention of the HIF-2α:ARNT heterodimerization, a step that is absolutely essential for DNA binding and transcriptional activation.[4][8][13] By blocking this crucial protein-protein interaction, the entire downstream signaling cascade is halted.

Caption: Mechanism of HIF-2α Inhibition by this compound.

Biophysical and Structural Validation of the Mechanism

A rigorous, multi-faceted approach is required to validate the binding and mechanism of a novel HIF-2α inhibitor. This involves a suite of biophysical techniques that provide structural, thermodynamic, and kinetic data.

Structural Characterization: X-ray Crystallography & NMR

Causality: To confirm that the inhibitor binds to the intended pocket and to understand the precise atomic interactions that drive the allosteric effect, high-resolution structural data are paramount. X-ray crystallography provides a static snapshot of the inhibitor bound within the HIF-2α:ARNT complex, while Nuclear Magnetic Resonance (NMR) spectroscopy can reveal conformational changes and binding dynamics in solution.[11][12]

Protocol: Co-crystallization of HIF-2α:ARNT with an Inhibitor [12][17]

-

Protein Expression & Purification: Express and purify recombinant HIF-2α PAS-B and ARNT PAS-B domains. Engineered constructs with enhanced stability and affinity are often used.

-

Complex Formation: Mix the purified HIF-2α and ARNT PAS-B domains in equimolar ratios to form the heterodimer complex.

-

Ligand Incubation: Add a stoichiometric excess of the HIF-2α inhibitor (e.g., this compound) to the protein complex solution.

-

Crystallization: Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. A typical condition involves mixing the protein-ligand solution with a reservoir solution containing a precipitant like PEG 3350 at a specific pH (e.g., 100 mM Bis-Tris pH 5.5–6.0).

-

Cryo-protection & Data Collection: Transfer crystals to a cryoprotectant solution (reservoir solution supplemented with ~25% PEG400 or glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement, followed by refinement and validation.

Quantifying Binding and Dimerization Disruption

Causality: Structural data must be complemented with quantitative biophysical data to measure the inhibitor's binding affinity for HIF-2α and its efficacy in disrupting the HIF-2α:ARNT interaction. Techniques like Isothermal Titration Calorimetry (ITC) directly measure the thermodynamics of binding (KD), while assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Scintillation Proximity Assays (SPA) are well-suited to quantify the disruption of the protein-protein interaction in a high-throughput format.[18]

| Inhibitor | Binding Affinity (KD) to HIF-2α | Dimer Disruption (Ki) | Method | Reference |

| Belzutifan | 16 ± 4.7 nM | 20 nM | ITC / TR-FRET | |

| PT2385 | 10 ± 4.9 nM | N/A | ITC | [19] |

| THS-044 | 2 µM | N/A | ITC | [17] |

Table 1: Representative Biophysical Data for HIF-2α Inhibitors.

Protocol: TR-FRET Assay for HIF-2α:ARNT Dimerization

-

Reagents: Use purified, tagged recombinant proteins (e.g., GST-HIF-2α and His-tagged ARNT) and corresponding FRET-pair antibodies (e.g., Anti-GST-Terbium [donor] and Anti-His-d2 [acceptor]).

-

Compound Plating: Serially dilute the test inhibitor (this compound) in an appropriate assay buffer (e.g., PBS with 0.1% BSA) and dispense into a low-volume 384-well plate.

-

Protein Addition: Add a pre-mixed solution of the HIF-2α and ARNT proteins to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding and interaction disruption.

-

Antibody Addition: Add the FRET-pair antibodies and incubate for another period (e.g., 60 minutes) in the dark to allow for antibody binding to the protein tags.

-

Detection: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation.

-

Data Analysis: Calculate the ratio of the acceptor to donor signals. A decrease in the FRET ratio indicates disruption of the HIF-2α:ARNT interaction. Plot the ratio against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 or Ki.

Proving the Mechanism in a Cellular Context

Demonstrating a direct biophysical interaction is necessary but not sufficient. A successful inhibitor must engage its target in the complex milieu of a living cell and elicit a functional response.

Caption: Self-validating workflow for HIF-2α inhibitor characterization.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to confirm that a compound physically binds to its intended protein target inside intact cells.[20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6][21] This assay provides direct evidence of target engagement under physiological conditions, bridging the gap between biochemical assays and cellular responses.[22]

Protocol: CETSA for HIF-2α Target Engagement [6][22]

-

Cell Culture & Treatment: Culture an appropriate cell line (e.g., 786-O ccRCC cells, which have VHL loss and express HIF-2α) and treat with the inhibitor or vehicle (DMSO) for a set time (e.g., 1-2 hours).

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step on ice.

-

Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble HIF-2α remaining at each temperature using a method like Western Blot or an immunoassay (e.g., AlphaScreen, HTRF).

-

Data Analysis: Plot the percentage of soluble HIF-2α against temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control confirms target engagement.

Functional Readout: HRE-Luciferase Reporter Assay

Causality: To measure the functional consequence of disrupting HIF-2α:ARNT dimerization, a reporter gene assay is employed. Cells are engineered to express a luciferase gene under the control of a promoter containing multiple HREs. Inhibition of HIF-2α activity leads to a quantifiable decrease in luciferase expression.[23][24]

| Inhibitor | Cellular HIF-2α Reporter IC50 | Cell Line | Reference |

| Belzutifan | ~17 nM | 786-O | [19] |

| PT2977 | 20.1 nM | 786-O | [15] |

| PT2385 | 49.3 nM | 786-O | [1] |

| Cpd 2A-1 | 54.8 nM | 786-O | [25] |

Table 2: Cellular Potency of Representative HIF-2α Inhibitors.

Protocol: HRE-Luciferase Reporter Assay [26][27]

-

Cell Line Generation: Stably transfect 786-O cells with a plasmid vector containing a Firefly luciferase gene downstream of a promoter with multiple HRE repeats (e.g., 5xHRE). A constitutively expressed Renilla luciferase can be co-transfected for normalization.

-

Cell Plating & Treatment: Plate the stable reporter cells in a 96- or 384-well white, clear-bottom plate. Allow cells to adhere, then treat with a serial dilution of the HIF-2α inhibitor for 18-24 hours.

-

Cell Lysis: Remove the culture medium and add a passive lysis buffer. Incubate for ~15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luciferase Measurement: Use a dual-luciferase assay system. First, add the Firefly luciferase substrate to the lysate and measure luminescence on a plate reader.

-

Normalization: Add a "stop-and-glow" reagent that quenches the Firefly signal and contains the substrate for the Renilla luciferase. Measure the second luminescence signal.

-

Data Analysis: Normalize the Firefly luminescence to the Renilla luminescence for each well. Plot the normalized signal against inhibitor concentration and fit the data to determine the IC50 value.

Downstream Consequences: Shutting Down the Oncogenic Program

The ultimate therapeutic effect of this compound is achieved by preventing the transcription of key genes that drive tumor growth and survival.

Measuring Target Gene Expression: qPCR & ChIP

Causality: To provide definitive proof of the inhibitor's mechanism, it is essential to show that it reduces the expression of known endogenous HIF-2α target genes. Quantitative PCR (qPCR) is used to measure changes in mRNA levels.[3] Chromatin Immunoprecipitation (ChIP) followed by qPCR can be used to show directly that the inhibitor prevents the HIF-2α/ARNT complex from binding to the HREs of these genes.[28]

| Gene Symbol | Gene Name | Function | Reference |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | [8][29] |

| EPO | Erythropoietin | Erythropoiesis, Anemia (Side Effect) | |

| CCND1 | Cyclin D1 | Cell Cycle Progression | |

| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | Glucose Metabolism | [3] |

| TGFa | Transforming Growth Factor alpha | Proliferation | [30] |

| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Invasion, Metastasis | [7] |

Table 3: Key Downstream Target Genes Regulated by HIF-2α.

Protocol: Quantitative PCR (qPCR) for Target Gene Expression

-

Cell Treatment & RNA Extraction: Treat 786-O cells with the inhibitor at various concentrations (e.g., around its IC50) for 24 hours. Extract total RNA using a standard Trizol or column-based method.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of high-quality RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare qPCR reactions in triplicate for each sample and each gene of interest (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH). The reaction mix includes cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

-

Thermocycling: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of HIF-2α target genes validates the inhibitor's downstream effect.

Conclusion

The mechanism of action of this compound represents a paradigm of modern targeted drug discovery. By binding to a selective allosteric site within the HIF-2α PAS-B domain, these inhibitors induce a subtle but critical conformational change that ablates the protein's ability to dimerize with its partner, ARNT. This elegant mechanism, validated through a cascade of rigorous biophysical, structural, and cellular assays, effectively shuts down the transcription of a suite of oncogenes responsible for tumor growth and vascularization. This in-depth understanding provides a robust framework for the continued development and optimization of next-generation therapies targeting the HIF-2α pathway.

References

-

Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond. (n.d.). PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Belzutifan-Associated Hypoxia: A Review of the Novel Therapeutic, Proposed Mechanisms of Hypoxia, and Management Recommendations. (n.d.). MDPI. [Link]

-

What are the molecular and cellular mechanisms of action of BELZUTIFAN in WELIREG therapy?. (n.d.). R Discovery. [Link]

-

3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. (2019). ACS Publications. [Link]

-

Targeting HIF-2α: the role of belzutifan in clear cell renal carcinoma management. (2024). ResearchGate. [Link]

-

Transcriptional Regulation by Hypoxia Inducible Factors. (n.d.). PubMed Central. [Link]

-

Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. (n.d.). PubMed Central. [Link]

-

Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor. (n.d.). PubMed Central. [Link]

-

Discovery and Optimization of HIF-2α Inhibitors. (n.d.). Arcus Biosciences. [Link]

-

3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. (n.d.). PubMed. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

-

Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules. (n.d.). PubMed Central. [Link]

-

NMR Methods to Characterize Protein-Ligand Interactions. (n.d.). ResearchGate. [Link]

-

Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs. (2021). PubMed Central. [Link]

-

Biology of Hypoxia-Inducible Factor-2α in Development and Disease. (n.d.). PubMed Central. [Link]

-

What HIF-2α inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. [Link]

-

HIF-2α inhibitor shows promise in renal cell carcinoma. (n.d.). Action Kidney Cancer. [Link]

-

Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond. (n.d.). PubMed. [Link]

-

NMR Analysis of Protein-Ligand Interactions. (n.d.). University of Arizona. [Link]

-

Comparison of the HIF-2a-binding affinities between PT2385 and belzutifan. (n.d.). ResearchGate. [Link]

-

Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile. (n.d.). ResearchGate. [Link]

-

Chromatin Immunoprecipitation (ChIP) Protocol. (n.d.). Rockland Immunochemicals. [Link]

-

Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]

-

Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor. (n.d.). PubMed Central. [Link]

-

Q ChIP - Quick and quantitative chromatin immunoprecipitation. (n.d.). University of Copenhagen. [Link]

-

Medshine Discovery presents new HIF-2α inhibitors for cancer. (2023). BioWorld. [Link]

-

Luciferase Assay protocol. (n.d.). Emory University. [Link]

-

Selective Inhibition of Hypoxia-Inducible Factor (HIF)-2α for the Treatment of Cancer. (n.d.). Arcus Biosciences. [Link]

-

Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro. (n.d.). NIH. [Link]

-

TABLE 2 . Summary of HIF-1 and HIF-2 target genes analyzed in this study. (n.d.). ResearchGate. [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. [Link]

-

Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan. (2022). ASPET. [Link]

-

An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. (n.d.). NIH. [Link]

-

Development of a Cell-Based Reporter Assay for Screening of Inhibitors of Hypoxia-Inducible Factor 2-Induced Gene Expression. (2025). ResearchGate. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]

-

The N-Terminal Transactivation Domain Confers Target Gene Specificity of Hypoxia-inducible Factors HIF-1α and HIF-2α. (n.d.). Molecular Biology of the Cell. [Link]

-

Transcriptional Regulation by Hypoxia Inducible Factors. (n.d.). PubMed Central. [Link]

-

Dot Language Graphviz. (n.d.). YouTube. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI. [Link]

Sources

- 1. arcusbio.com [arcusbio.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMR Methods for Structural Characterization of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PT2977, a Novel HIF-2a Antagonist, Affords Potent Anti-Tumor Activity [grandroundsinurology.com]

- 11. Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. arcusbio.com [arcusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. annualreviews.org [annualreviews.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ELVIDGE_HIF2A_TARGETS_UP [gsea-msigdb.org]

- 26. assaygenie.com [assaygenie.com]

- 27. med.emory.edu [med.emory.edu]

- 28. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 29. molbiolcell.org [molbiolcell.org]

- 30. researchgate.net [researchgate.net]

The Genesis of a Targeted Hypoxia Therapy: A Technical Guide to the Discovery and Synthesis of HIF-2α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that orchestrate the cellular response to low oxygen environments. The HIF-2α isoform has emerged as a critical driver in the progression of various pathologies, most notably in clear cell renal cell carcinoma (ccRCC), where its constitutive activation, often due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, fuels tumor growth and angiogenesis. This technical guide provides an in-depth exploration of the discovery and synthesis of a pivotal class of HIF-2α inhibitors, exemplified by the journey to belzutifan. We will dissect the intricate molecular logic of the HIF-2α signaling pathway, illuminate the innovative drug discovery strategies that led to the identification of potent and selective inhibitors, and provide a detailed, step-by-step examination of their chemical synthesis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights into the targeting of this critical oncogenic pathway.

The HIF-2α Signaling Axis: A Key Regulator in Hypoxia and Disease

The cellular response to fluctuating oxygen levels is a fundamental biological process, and the HIF family of transcription factors are its central mediators.[1][2] HIFs are heterodimeric proteins composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3][4] Under normoxic conditions, specific proline residues on the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3][5] This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets the HIF-α subunit for proteasomal degradation, effectively keeping its levels low.[4][6]

In hypoxic environments, the lack of oxygen as a co-substrate inhibits PHD activity.[2] This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus and dimerize with ARNT.[2][5] The resulting HIF-α/ARNT heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][3] These target genes are involved in a myriad of cellular processes, including angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic adaptation.[1][7]

While both HIF-1α and HIF-2α are key players in the hypoxic response, they exhibit distinct and sometimes opposing roles.[4][5] HIF-1α is often associated with the acute response to hypoxia, driving a metabolic shift towards glycolysis.[8][9] In contrast, HIF-2α is implicated in more sustained or chronic hypoxic responses and has been identified as a primary driver in certain cancers, particularly ccRCC.[7][10] In the majority of ccRCC cases, mutations in the VHL gene lead to the constitutive stabilization of HIF-α subunits, regardless of oxygen status.[10][11] Notably, HIF-2α, rather than HIF-1α, is the key oncogenic driver in this context.[4][12] This understanding established HIF-2α as a prime therapeutic target for ccRCC and other VHL-related diseases.[10][11]

Diagram: The HIF-2α Signaling Pathway and Point of Inhibition

Sources

- 1. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]

- 2. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 3. HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1 and HIF-2: working alone or together in hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]

- 11. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HIF-2α-IN-1: A Foundational Research Tool for Targeting Hypoxia-Inducible Factor-2α

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-2α (HIF-2α) is a master regulator of the cellular response to low oxygen and a key oncogenic driver in various malignancies, most notably clear cell renal cell carcinoma (ccRCC). Its role in promoting angiogenesis, cell proliferation, and metabolic reprogramming has established it as a high-value therapeutic target. Small molecule inhibitors that allosterically block the function of HIF-2α have emerged as a groundbreaking therapeutic class, exemplified by the FDA-approved drug belzutifan. This technical guide provides a deep dive into the foundational research of HIF-2α-IN-1, a representative small molecule inhibitor from the chemical series that led to clinically evaluated antagonists. We will explore the core mechanism of HIF-2α, the specific molecular interactions of inhibitors with the PAS-B domain, and provide detailed, field-proven protocols for the biochemical and cell-based assays essential for evaluating such compounds.

The HIF-2α Signaling Axis: A Primer on a Central Oncogenic Driver

Under normal oxygen conditions (normoxia), the HIF-2α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-2α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and shuttle HIF-2α to the proteasome for destruction[1].

Foundational Experimental Protocols

Evaluating a novel HIF-2α inhibitor requires a multi-tiered approach, moving from direct biochemical validation of target engagement to cell-based assays measuring functional consequences. The following protocols provide a robust framework for the characterization of compounds like HIF-2α-IN-1.

Biochemical Assay: HIF-2α/ARNT Dimerization (AlphaScreen)

Causality: This assay directly measures the primary molecular event targeted by the inhibitor: the protein-protein interaction (PPI) between HIF-2α and ARNT. It provides a quantitative measure (IC₅₀) of the compound's potency in disrupting this specific interaction, confirming on-target biochemical activity independent of cellular complexity.

Methodology: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying PPIs.[5][6]

Step-by-Step Protocol:

-

Protein Preparation:

-

Express and purify recombinant HIF-2α PAS-B domain (e.g., residues 86-350) with a GST-tag.

-

Express and purify recombinant ARNT PAS-B domain (e.g., residues 147-450) with a Biotin-tag or FLAG-tag.

-

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

Dilute test compounds (e.g., HIF-2α-IN-1) in DMSO to create a 10-point, 3-fold serial dilution series. Further dilute in assay buffer to achieve the final desired concentrations (maintaining a final DMSO concentration ≤1%).

-

Prepare a mixture of GST-HIF-2α PAS-B and Biotin-ARNT PAS-B in assay buffer to achieve final concentrations of ~10-30 nM each.

-

Prepare a suspension of AlphaScreen Glutathione Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's protocol (e.g., final concentration of 20 µg/mL each).[7] Note: Donor beads are light-sensitive and should be handled under subdued lighting.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the protein mixture to each well.

-

Add 5 µL of diluted test compound or DMSO vehicle control.

-

Incubate for 60 minutes at room temperature to allow for protein interaction and inhibitor binding.

-

Add 10 µL of the bead suspension to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).

-

The signal is proportional to the extent of HIF-2α/ARNT dimerization.

-

Normalize the data using DMSO-only wells (100% activity) and wells with no protein or a known potent inhibitor (0% activity).

-

Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: HIF-2α Transcriptional Activity (Luciferase Reporter)

Causality: This assay moves into a cellular context to measure the functional downstream consequence of inhibiting the HIF-2α/ARNT interaction—a reduction in target gene transcription. It validates that the compound is cell-permeable and can engage its target within the complex intracellular environment to produce a desired biological effect.

Methodology: A reporter gene (e.g., Firefly Luciferase) is placed under the control of a promoter containing multiple copies of the HRE. In cells with active HIF-2α, the luciferase gene is transcribed, and the resulting protein produces a measurable luminescent signal upon addition of its substrate.

Step-by-Step Protocol:

-

Cell Line and Reagents:

-

Use a VHL-deficient ccRCC cell line, such as 786-O, which has constitutively stable and active HIF-2α.

-

Transfect the 786-O cells with a plasmid containing an HRE-driven Firefly Luciferase reporter and a constitutively expressed Renilla Luciferase (e.g., under a CMV promoter) for normalization. Select a stable clone.

-

-

Assay Procedure (96-well plate):

-

Seed the stable 786-O reporter cells at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of HIF-2α-IN-1 in cell culture medium.

-

Treat the cells with the compound dilutions or DMSO vehicle control and incubate for 16-24 hours.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Calculate the normalized response for each well by dividing the Firefly luciferase signal by the Renilla luciferase signal. This corrects for variations in cell number and transfection efficiency.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the normalized response against the log of the inhibitor concentration and fit the curve to determine the EC₅₀ value.

-

Target Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Methodology: Cells are treated with the inhibitor, total RNA is extracted, converted to cDNA, and the expression level of specific genes is quantified using qPCR with gene-specific primers.

Step-by-Step Protocol:

-

Cell Treatment and RNA Isolation:

-

Seed 786-O cells in a 6-well plate and grow to ~80% confluency.

-

Treat cells with increasing concentrations of HIF-2α-IN-1 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 24 hours.

-

Wash cells with PBS and lyse them directly in the plate using a buffer containing guanidinium thiocyanate (e.g., TRIzol or buffer from a column-based kit).

-

Isolate total RNA using a silica column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.[4][8]

-

Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0) using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.[8]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in triplicate for each sample and primer set. Each 20 µL reaction should contain: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL each of forward and reverse primers (10 µM stock), and 7 µL of nuclease-free water.

-

Use validated primers for target genes (VEGFA, CCND1) and a housekeeping gene for normalization (GAPDH or ACTB).

-

Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[8]

-

-

Data Analysis:

-

Calculate the threshold cycle (Ct) for each reaction.

-

Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2-ΔΔCt

-

-

A dose-dependent decrease in the fold change for VEGFA and CCND1 indicates effective target inhibition.

-

Conclusion and Future Directions

HIF-2α-IN-1 serves as an exemplary foundational tool for interrogating the HIF-2α pathway. As a member of the chemical scaffold that led to the development of clinical candidates like PT2385 and the approved drug belzutifan, it embodies the core principles of allosteric inhibition of a transcription factor once deemed "undruggable".[2][9][10] The experimental workflows detailed herein—from direct biochemical measurement of dimerization to the quantification of endogenous target gene expression—represent a self-validating system for characterizing such inhibitors. By applying these robust protocols, researchers can confidently assess the potency, mechanism, and cellular efficacy of novel HIF-2α antagonists, paving the way for the next generation of therapeutics targeting hypoxia-driven diseases.

References

-

Suppression of HIF2 signalling attenuates the initiation of hypoxia-induced pulmonary hypertension. ERS Publications. Available at: [Link]

-

Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor. (2013). Journal of Medicinal Chemistry, 56(4), 1739–1747. Available at: [Link]

-

Wehn PM, Rizzi JP, Dixon DD, et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). Journal of Medicinal Chemistry, 61(21), 9691–9721. Available at: [Link]

-

Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. (2022). ACS Omega. Available at: [Link]

-

Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules. (2013). Nature Chemical Biology, 9(4), 271–276. Available at: [Link]

-

Wallace EM, et al. (2016). A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research, 76(18), 5491–5500. Available at: [Link]

-

Xu R, Wang K, Rizzi JP, et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876–6893. Available at: [Link]

-

Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. Available at: [Link]

-

Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile. PubChem. Available at: [Link]

-

Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. (2017). Avicenna Journal of Medical Biotechnology. Available at: [Link]

-

AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. (2012). Doctoral Thesis, Technische Universität Darmstadt. Available at: [Link]

-

3-Fluoro-5-(((1S,2R)-2-fluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile. PubChem. Available at: [Link]

-

3-[[(3R)-2,3-Dihydro-3-hydroxy-7-(methylsulfonyl)-1-oxo-1H-inden-4-yl]oxy]-5-fluorobenzonitrile. Global Substance Registration System. Available at: [Link]

-

Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024). (2024). European Journal of Medicinal Chemistry. Available at: [Link]

-

AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. Available at: [Link]

-

VEGF Signaling: Methods and Protocols. (2022). Methods in Molecular Biology. Available at: [Link]

-

Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. (2024). Current Problems in Cancer. Available at: [Link]

-

HIF-2α Inhibitors Make Significant Inroads in Renal Cell Carcinoma. (2024). Targeted Oncology. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HIF-2α-IN-1: Interrogating the Hypoxia Pathway with a Potent and Selective Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The HIF-2α Axis in Cellular Hypoxia: A Tale of Two Transcription Factors

The Hypoxia-Inducible Factor (HIF) Family: Master Regulators of Oxygen Homeostasis

The cellular response to reduced oxygen availability, or hypoxia, is a fundamental process critical for both normal physiology and the progression of numerous diseases, most notably cancer. This adaptive response is primarily orchestrated by a family of heterodimeric transcription factors known as Hypoxia-Inducible Factors (HIFs).[1][2] HIFs are composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively stable β-subunit (HIF-1β, also known as ARNT).[2] Under hypoxic conditions, the stabilized α-subunit translocates to the nucleus, dimerizes with HIF-1β, and binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes.[3][4] This binding initiates the transcription of hundreds of genes involved in critical adaptive processes, including angiogenesis, metabolic reprogramming (glycolysis), erythropoiesis, cell survival, and invasion.[1]

The Canonical HIF Pathway: An Oxygen-Sensing Switch

The stability of the HIF-α subunits is exquisitely regulated by cellular oxygen levels through a post-translational modification system. In normoxic conditions (normal oxygen), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][5] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[5][6] The VHL complex then ubiquitinates HIF-α, targeting it for rapid degradation by the proteasome, effectively keeping the pathway switched off.[5][7]

When oxygen levels fall, the PHD enzymes, which require oxygen as a co-substrate, become inactive. As a result, HIF-α is no longer hydroxylated, evades recognition by VHL, and rapidly accumulates within the cell, leading to its nuclear translocation and the activation of the hypoxic gene expression program.[5][8]

Divergent Roles of HIF-1α vs. HIF-2α

While structurally similar, HIF-1α and HIF-2α exhibit distinct, non-redundant, and sometimes opposing functions.[9] HIF-1α is ubiquitously expressed and generally associated with the acute response to hypoxia, driving the expression of genes involved in the metabolic switch to glycolysis.[1][10] In contrast, HIF-2α expression is more restricted to specific cell types, such as endothelial cells and certain tumor types, and is often implicated in the response to chronic hypoxia.[10]

Critically, in the context of cancer, their roles can diverge significantly. In clear cell renal cell carcinoma (ccRCC), where VHL is frequently inactivated, HIF-2α is considered the primary oncogenic driver, promoting tumor growth and proliferation, whereas HIF-1α can have tumor-suppressive effects.[6][10][11] This functional divergence is attributed to their differential target gene preferences and interactions with other cellular pathways.[2][11]

| Feature | HIF-1α | HIF-2α |

| Primary Role | Acute hypoxic response, metabolic adaptation | Chronic hypoxic response, angiogenesis, cell proliferation |

| Expression | Ubiquitous | Restricted (endothelium, kidney, etc.) |

| Key Target Genes | Glycolytic enzymes (e.g., PGK1, LDHA), BNIP3 (pro-apoptotic) | VEGFA (angiogenesis), CCND1 (Cyclin D1, proliferation), EPO, TGFα |

| Role in ccRCC | Often tumor-suppressive | Considered the key oncogenic driver |

| Interaction | Can antagonize c-Myc activity | Can enhance c-Myc transcriptional activity |

Section 2: HIF-2α-IN-1: Mechanism of Action and Molecular Disruption

A New Paradigm in Targeted Therapy

Given the central role of HIF-2α as an oncogenic driver in specific malignancies, its direct inhibition represents a highly attractive therapeutic strategy.[12][13] For years, the HIF pathway was considered "undruggable" due to the lack of well-defined binding pockets on the transcription factor. However, structure-based drug design has led to the discovery of a new class of small-molecule inhibitors that can potently and selectively target HIF-2α.[8] HIF-2α-IN-1 is a representative compound of this class, enabling precise interrogation of the HIF-2α pathway.

Allosteric Inhibition of HIF-2α/HIF-1β Dimerization

HIF-2α-IN-1 and its analogues, such as the clinical compounds PT2385 and Belzutifan, function as allosteric inhibitors.[14][15][16] They operate through a novel mechanism that does not target the DNA-binding domain but rather a fundamental protein-protein interaction. These molecules bind to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[5][13] This binding induces a conformational change that physically prevents the heterodimerization of HIF-2α with its essential partner, HIF-1β (ARNT).[8][14] Without forming this heterodimer, the HIF-2α complex cannot bind to HREs, and the transcription of its downstream target genes is effectively blocked.[14][15]

Potency and Selectivity

A key advantage of this class of inhibitors is their selectivity. HIF-2α-IN-1 demonstrates a half-maximal inhibitory concentration (IC₅₀) of 1.7 μM in a scintillation proximity assay.[17] Importantly, these inhibitors are highly selective for HIF-2α over the closely related HIF-1α subunit.[15] This selectivity is crucial because it allows for the targeted shutdown of the oncogenic HIF-2α pathway while potentially leaving the functions of HIF-1α, which can be tumor-suppressive, intact.

Section 3: Experimental Validation of HIF-2α Inhibition

Objective: Confirming Target Engagement and Downstream Effects

For any researcher utilizing a targeted inhibitor, it is paramount to validate its activity within the specific experimental system. The following protocols provide a robust framework for confirming that HIF-2α-IN-1 is engaging its target (HIF-2α), exerting its intended mechanistic effect (blocking dimerization), and modulating the downstream transcriptional program. A VHL-deficient ccRCC cell line, such as 786-O, is an ideal model system due to its constitutive expression of HIF-2α.

Key Experimental Workflow

The validation process follows a logical progression from confirming target protein modulation to quantifying changes in gene expression and finally, providing direct evidence of the inhibitor's mechanism of action.

Protocol 1: Western Blot Analysis for HIF-2α Target Protein Expression

-

Rationale: This experiment provides a direct visual confirmation that inhibiting HIF-2α transcriptional activity leads to a decrease in the protein levels of its downstream targets.

-

Methodology:

-

Cell Culture and Treatment: Plate 786-O cells and allow them to adhere overnight. Treat cells with a dose-response of HIF-2α-IN-1 (e.g., 0.1, 1, 10 µM) or a single effective dose (e.g., 5 µM) alongside a DMSO vehicle control for 24-48 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-VEGF, anti-Cyclin D1, anti-HIF-2α, and anti-β-Actin (as a loading control).

-

Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an ECL substrate and a chemiluminescence imaging system.

-

-

Causality Insight: A dose-dependent decrease in VEGF and Cyclin D1 protein, without a significant change in the total HIF-2α protein level itself (as the inhibitor affects its activity, not its stability), is the expected outcome and confirms downstream pathway inhibition.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA Expression

-

Rationale: To demonstrate that the observed decrease in protein levels originates from the inhibition of gene transcription.

-

Methodology:

-

Cell Culture and Treatment: Treat cells as described in Protocol 1 for a shorter duration, typically 12-24 hours, to capture changes in mRNA levels.

-

RNA Extraction: Wash cells with PBS and lyse directly in the plate using a buffer such as TRIzol. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and gene-specific primers. Recommended primer sets: VEGFA, CCND1, TGFa, and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the HIF-2α target gene expression to the housekeeping gene and comparing the inhibitor-treated samples to the DMSO control.

-

-

Causality Insight: A significant reduction in the mRNA levels of VEGFA and CCND1 provides strong evidence that HIF-2α-IN-1 is blocking the transcriptional activity of HIF-2α.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the HIF-2α/HIF-1β Dimer

-

Rationale: This is the most direct and mechanistically informative assay, designed to prove that HIF-2α-IN-1 works by preventing the physical interaction between HIF-2α and HIF-1β.

-

Methodology:

-

Cell Culture and Treatment: Scale up the cell culture (e.g., to 10 cm dishes) and treat with HIF-2α-IN-1 (e.g., 10 µM) and DMSO control for 4-6 hours.

-

Lysis with Non-denaturing Buffer: Lyse cells with a gentle, non-denaturing Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HIF-2α antibody (or a control IgG) overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing and Elution: Pellet the beads and wash them extensively with Co-IP lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blot as described in Protocol 1. Probe one membrane for HIF-2α (to confirm successful IP) and another for HIF-1β.

-

-

Causality Insight: The key result is a strong band for HIF-1β in the DMSO control lane (co-immunoprecipitated with HIF-2α) and a significantly reduced or absent HIF-1β band in the HIF-2α-IN-1 treated lane. This provides direct evidence that the inhibitor disrupts the HIF-2α/HIF-1β complex.

Section 4: Applications in Drug Discovery and Development

HIF-2α as a Validated Therapeutic Target

The development of potent and selective HIF-2α inhibitors has transformed our ability to target a previously intractable pathway. The genetic validation for this approach is strongest in VHL-deficient ccRCC, where the constitutive accumulation of HIF-2α is the primary pathogenic driver.[6][18] The success of this inhibitor class in clinical trials has solidified HIF-2α as a bona fide therapeutic target in oncology.[12][13]

Case Study: The Clinical Journey of Belzutifan (MK-6482)

The trajectory of HIF-2α inhibitors from bench to bedside is exemplified by Belzutifan (formerly PT2977), a compound developed from the same principles as early molecules like PT2385.[19] Belzutifan was first granted FDA approval for the treatment of adult patients with von Hippel-Lindau (VHL) disease who require therapy for associated tumors, such as renal cell carcinoma, central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors.[19][20] Subsequently, its approval was expanded to include patients with advanced ccRCC following prior therapies.[20] This clinical success provides an authoritative foundation for the therapeutic hypothesis that inhibiting the HIF-2α pathway is a viable and effective strategy for cancers dependent on this transcription factor.[12]

Future Directions

Research is actively exploring the role of HIF-2α in other malignancies, including glioblastoma and certain neuroendocrine tumors.[13][21] The utility of HIF-2α inhibitors is also being investigated in non-oncologic indications where hypoxia plays a key role. Furthermore, combination therapies that pair HIF-2α inhibitors with other targeted agents, such as VEGF receptor inhibitors or immune checkpoint blockers, are a major focus of ongoing clinical trials, aiming to overcome resistance and improve patient outcomes.[13]

Section 5: Conclusion

HIF-2α-IN-1 represents a powerful chemical tool and a blueprint for a successful class of targeted therapeutics. By allosterically blocking the critical HIF-2α/HIF-1β heterodimerization, it provides researchers with a precise means to dissect the complex contributions of the HIF-2α pathway to cancer biology and other disease states. The principles outlined in this guide—from understanding the fundamental pathway biology to applying rigorous experimental protocols for validation—are essential for leveraging this inhibitor to its full potential. The clinical success of Belzutifan validates this entire field of research, underscoring the power of translating a deep mechanistic understanding of a disease pathway into a life-saving therapy.

References

-

Mechanism of Action for WELIREG® (belzutifan). Merck. [Link]

-

What is the mechanism of Belzutifan? - Patsnap Synapse. Patsnap. [Link]

-

Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem. National Institutes of Health. [Link]

-

Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC. National Institutes of Health. [Link]

-

Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease. Merck. [Link]

-

Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed. National Institutes of Health. [Link]

-

Definition of HIF-2alpha inhibitor PT2385 - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro. National Institutes of Health. [Link]

-

HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor, in Patients with Clear Cell Renal Cell Carcinoma | Clinical Cancer Research. AACR Journals. [Link]

-

PT-2385 - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]

-

Role of Hypoxia-Inducible Factor (HIF)-1α versus HIF-2α in the Regulation of HIF Target Genes in Response to Hypoxia, Insulin-Like Growth Factor-I, or Loss of von Hippel-Lindau Function: Implications for Targeting the HIF Pathway. AACR Journals. [Link]

-

What are HIF-2α inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

-

Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PubMed Central. National Institutes of Health. [Link]

-

Predominant Role of Hypoxia-Inducible Transcription Factor (Hif)-1α versus Hif-2α in Regulation of the Transcriptional Response to Hypoxia. AACR Journals. [Link]

-

Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor. National Institutes of Health. [Link]

-

HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity. National Institutes of Health. [Link]

-

The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. MDPI. [Link]

-

HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC. National Institutes of Health. [Link]

-

What HIF-2α inhibitors are in clinical trials currently? - Patsnap Synapse. Patsnap. [Link]

-

Hypoxia-inducible factor - Wikipedia. Wikipedia. [Link]

-

Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro. National Institutes of Health. [Link]

-

TABLE 2 . Summary of HIF-1 and HIF-2 target genes analyzed in this study. ResearchGate. [Link]

-

Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC. National Institutes of Health. [Link]

-

HIF-1 and HIF-2: working alone or together in hypoxia? - PMC. National Institutes of Health. [Link]

-

Hypoxia-inducible factor-2 alpha (HIF-2α) target activation and clinical outcomes in 942 patients with clear cell renal cell carcinoma. ASCO Publications. [Link]

-

The transition from HIF-1 to HIF-2 during prolonged hypoxia results from reactivation of PHDs and HIF1A mRNA instability. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]

- 4. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 5. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]

- 8. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-1 and HIF-2: working alone or together in hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. What is the mechanism of Belzutifan? [synapse.patsnap.com]

- 15. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Mechanism of Action for WELIREG® (belzutifan) [welireghcp.com]

- 21. PT-2385 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Core Properties of HIF-2alpha-IN-1

This guide provides a comprehensive technical overview of this compound, a small molecule inhibitor of the Hypoxia-Inducible Factor-2alpha (HIF-2α) transcription factor. It is intended for researchers, scientists, and drug development professionals engaged in oncology, metabolism, and hypoxia-related research. This document delves into the fundamental properties of this compound, its mechanism of action, and detailed protocols for its experimental application.

I. The Rationale for Targeting HIF-2α in Disease

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression.[1][2] Cells adapt to hypoxic conditions primarily through the activation of Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors.[3][4]

The HIF complex consists of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[3][5] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit.[4][6] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for proteasomal degradation.[6][7]

In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, leading to the stabilization of HIF-α.[6][7] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2][8] This transcriptional activation upregulates a vast array of genes involved in critical processes for tumor survival and progression, including angiogenesis (e.g., VEGF), glucose metabolism, cell proliferation, and metastasis.[2][3][9]

While HIF-1α and HIF-2α are structurally similar and share some target genes, they also exhibit distinct and sometimes opposing functions.[10][11] HIF-1α is often associated with the acute response to hypoxia, primarily driving metabolic adaptation.[4][12] In contrast, HIF-2α is implicated in prolonged or chronic hypoxic responses and is a key driver of tumorigenesis in several cancers, most notably clear cell renal cell carcinoma (ccRCC).[12][13] In ccRCC, a loss-of-function mutation in the VHL gene is a frequent event, leading to the constitutive stabilization of HIF-α subunits, particularly HIF-2α, even in the presence of oxygen (a state known as pseudohypoxia).[14][15] This makes HIF-2α a compelling and validated therapeutic target for ccRCC and other HIF-2α-driven malignancies.[6][16]

II. This compound: A Potent and Specific Inhibitor

This compound is a small molecule compound designed to specifically inhibit the transcriptional activity of HIF-2α. It is identified in the literature as a potent inhibitor with a reported IC50 of 1.7 μM in a scintillation proximity assay (SPA).[17]

Core Properties and Specifications

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈F₅NO₄S | [PubChem] |

| Molecular Weight | 405.3 g/mol | [PubChem] |

| IUPAC Name | 3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | [PubChem] |

| CAS Number | 1799948-06-3 | [17] |

| ChEMBL ID | CHEMBL4175320 | [PubChem] |

| Inhibitory Potency (IC₅₀) | 1.7 μM (Scintillation Proximity Assay) | [17] |

Mechanism of Action

The discovery of a large, hydrophobic internal cavity within the Per-ARNT-Sim (PAS)-B domain of HIF-2α, a feature absent in the highly homologous HIF-1α, has enabled the development of selective small molecule inhibitors.[18][19][20] These inhibitors, including this compound, function as allosteric antagonists.[3][19]

By binding to this internal pocket, this compound induces a conformational change in the HIF-2α protein.[3][18] This altered conformation prevents the crucial heterodimerization of HIF-2α with its partner protein, HIF-1β (ARNT).[2][3][20] The formation of the HIF-2α/HIF-1β heterodimer is an absolute prerequisite for DNA binding and subsequent transcriptional activation of target genes.[7] Consequently, this compound effectively abrogates the downstream signaling cascade driven by HIF-2α.

Below is a diagram illustrating the HIF-2α signaling pathway and the point of intervention for inhibitors like this compound.

Caption: HIF-2α signaling pathway under normoxia, hypoxia, and with inhibitor.

III. Experimental Protocols for Characterization

The following protocols provide a framework for the biochemical and cell-based characterization of this compound. These are designed to be self-validating, with built-in controls to ensure data integrity.

A. Biochemical Assay: HIF-2α/HIF-1β Heterodimerization Assay (AlphaScreen™)

Principle: This assay quantifies the disruption of the HIF-2α and HIF-1β protein-protein interaction. Recombinant, tagged HIF-2α and HIF-1β proteins are used. One protein is bound to a Donor bead and the other to an Acceptor bead. When the proteins interact, the beads are brought into close proximity, allowing for a singlet oxygen energy transfer upon laser excitation, which generates a chemiluminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA).

-

Reconstitute recombinant GST-tagged HIF-2α PAS-B domain and His-tagged HIF-1β PAS-B domain in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

-

Assay Plate Setup (384-well format):

-

Add 2 µL of the diluted this compound compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.

-

Add 4 µL of a solution containing GST-HIF-2α to all wells.

-

Add 4 µL of a solution containing His-HIF-1β to all wells except the negative controls (add 4 µL of assay buffer instead).

-

Incubate the plate at room temperature for 60 minutes to allow for protein-inhibitor binding and protein-protein interaction.

-

-

Bead Addition:

-

Prepare a mixture of Glutathione Donor beads and Nickel Chelate Acceptor beads in the assay buffer according to the manufacturer's instructions. This step should be performed in subdued light.

-

Add 10 µL of the bead mixture to all wells.

-

-

Incubation and Reading:

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).

-

-

Data Analysis:

-

Normalize the data using the positive (DMSO, full interaction) and negative (no HIF-1β, no interaction) controls.

-

Plot the normalized signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

B. Cell-Based Assay: Inhibition of HIF-2α Target Gene Expression

Principle: This assay validates the activity of this compound in a cellular context. A cell line with constitutive HIF-2α activity (e.g., VHL-deficient 786-O renal cancer cells) is treated with the inhibitor. The subsequent change in the mRNA expression of known HIF-2α target genes (e.g., VEGFA, CCND1, EPO) is quantified using reverse transcription-quantitative PCR (RT-qPCR).

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture 786-O cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.

-

Replace the media in the 6-well plates with the media containing the inhibitor or vehicle.

-

Incubate the cells for 16-24 hours under standard cell culture conditions.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash the cells with PBS and lyse them directly in the wells using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (VEGFA, CCND1) and a housekeeping gene (ACTB, GAPDH), and the synthesized cDNA.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the relative expression changes compared to the vehicle control using the 2-ΔΔCt method.

-

Plot the relative gene expression against the inhibitor concentration to visualize the dose-dependent inhibition.

-

Below is a workflow diagram for the cell-based target gene expression assay.

Caption: Workflow for cell-based target gene expression analysis.

IV. Conclusion and Future Directions

This compound represents a valuable chemical tool for investigating the biological roles of the HIF-2α signaling pathway. Its mechanism of action, which involves the allosteric inhibition of the HIF-2α/HIF-1β heterodimerization, provides a high degree of selectivity over HIF-1α. The protocols detailed in this guide offer a robust framework for researchers to validate its activity and explore its potential in various preclinical models of cancer and other diseases where HIF-2α is a key pathological driver. Further studies, including pharmacokinetic and in vivo efficacy assessments, are necessary to fully elucidate the therapeutic potential of this and similar compounds. The continued development of potent and selective HIF-2α inhibitors holds significant promise for a new class of targeted therapies.

V. References

-

Patsnap Synapse. (2025, March 11). What HIF-2α inhibitors are in clinical trials currently? Retrieved from

-

Msaouel, P., et al. (2025, July 2). Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. PMC - PubMed Central - NIH. Retrieved from

-

Rogers, J. L., et al. Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor. PMC. Retrieved from

-

Scheuermann, T. H., et al. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules. PMC - NIH. Retrieved from

-

Yazdani, B., et al. Discovery of novel direct small-molecule inhibitors targeting HIF-2α using structure-based virtual screening, molecular dynamics simulation, and MM-GBSA calculations. Retrieved from

-

ResearchGate. Therapeutic targeting of HIF-2α signalling. Retrieved from

-

ResearchGate. Key clinical trials of HIF-2α inhibitors (belzutifan and...). Retrieved from

-

MDPI. (2025, May 4). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. Retrieved from

-

PMC - NIH. (2025, December 29). The Effect of HIF‐2α on the Development of Inflammation. Retrieved from

-

PubChem - NIH. This compound. Retrieved from

-

OncLive. (2024, August 22). From Bench to Bedside: HIF-2α Inhibition in RCC. Retrieved from

-

Al-Obaidi, M., & Agarwal, N. (2024, January 31). Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma. Retrieved from

-

PMC - PubMed Central. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System. Retrieved from

-

PubMed Central. Biology of Hypoxia-Inducible Factor-2α in Development and Disease. Retrieved from

-

MedChemExpress. HIF-2α-IN-1. Retrieved from

-

PubMed. (2021). Hypoxia-inducible factor (HIF) inhibitors: a patent survey (2016-2020). Retrieved from

-

Preprints.org. (2022, February 28). Identification of Novel Direct Small-molecule Inhibitors against HIF-2A using Structure-based Virtual Screening and Molecular Dynamics. Retrieved from

-